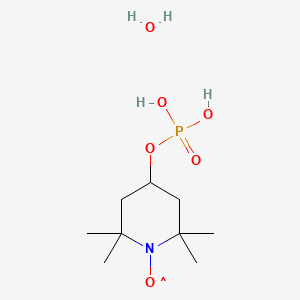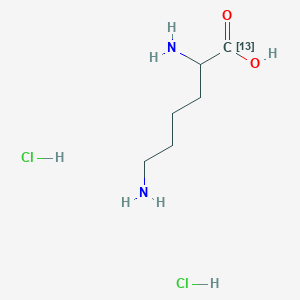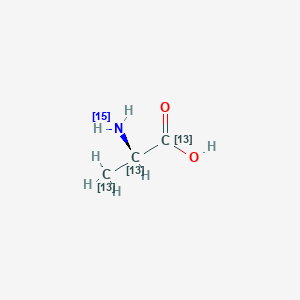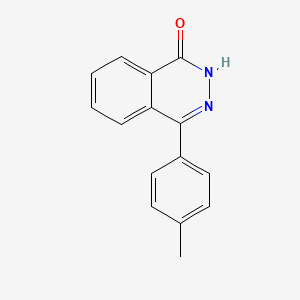
4-(p-tolyl)phthalazin-1(2H)-one
Overview
Description
4-(p-tolyl)phthalazin-1(2H)-one, also known as 4-(4-methylphenyl)-1-phthalazinol, is a chemical compound with the molecular weight of 236.27 . It is used in various scientific research and has potential applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of 4-(p-tolyl)phthalazin-1(2H)-one has been achieved starting from the condensation of 2-(p-toluoyl)benzoic acid with hydrazine . The reaction of 2‐p‐(toluoyl)benzoic acid with hydrazine and some of its simple congeners H2NNHR afforded 2‐substituted‐ 4‐(p-tolyl)phthalazin‐1(2H)‐ones .Molecular Structure Analysis
The molecular structure of 4-(p-tolyl)phthalazin-1(2H)-one is represented by the InChI code: 1S/C15H12N2O/c1-10-6-8-11(9-7-10)14-12-4-2-3-5-13(12)15(18)17-16-14/h2-9H,1H3,(H,17,18) .Physical And Chemical Properties Analysis
4-(p-tolyl)phthalazin-1(2H)-one is a white solid with a melting point of 244–246°C . Its IR spectrum shows bands corresponding to NH, C=O, and C=N .Scientific Research Applications
Neuroprotective and Anti-neuroinflammatory Agents
Compounds related to “4-(p-tolyl)phthalazin-1(2H)-one” have been studied for their potential neuroprotective and anti-neuroinflammatory properties. Research indicates that certain derivatives can inhibit nitric oxide and tumor necrosis factor-α production in human microglia cells, suggesting a role in managing neurodegenerative diseases .
Electrocatalysts for Oxygen Reduction Reaction
Derivatives of this compound have been utilized in the synthesis of metal-organic frameworks (MOFs) which serve as efficient electrocatalysts for oxygen reduction reactions. These reactions are crucial in energy conversion processes, particularly in fuel cells .
Antileishmanial and Antimalarial Agents
Hydrazine-coupled derivatives of “4-(4-methylphenyl)-1,2-dihydrophthalazin-1-one” have shown promising results as antileishmanial and antimalarial agents. These compounds have been evaluated for their efficacy against Leishmania aethiopica and Plasmodium berghei, with some derivatives exhibiting significant activity .
Synthetic Cathinones and Psychoactive Effects
Although not directly related to the exact compound , it’s worth noting that structurally similar compounds, such as synthetic cathinones, have been recognized for their psychoactive effects. These substances can stimulate the central nervous system and induce hallucinations, highlighting the importance of structural analysis in drug design .
Molecular Docking Studies
Molecular docking studies of related compounds have been conducted to understand their interaction with biological targets. These studies help in predicting the efficacy and potential side effects of new drugs, guiding the development of safer and more effective pharmaceuticals .
Pharmacokinetics and Pharmacodynamics Analysis
The pharmacokinetic and pharmacodynamic profiles of derivatives are crucial in determining their suitability as therapeutic agents. Studies on similar compounds provide insights into absorption, distribution, metabolism, and excretion, which are essential for drug development .
Chemical Synthesis and Modification
The chemical synthesis and modification of “4-(p-tolyl)phthalazin-1(2H)-one” derivatives allow for the exploration of a wide range of pharmacological activities. By altering the chemical structure, researchers can enhance the compound’s properties or reduce its toxicity .
Drug Resistance Studies
Investigating the resistance profiles of new antimalarial and antileishmanial agents is vital due to the increasing prevalence of drug-resistant strains. Derivatives of “4-(4-methylphenyl)-1,2-dihydrophthalazin-1-one” may offer alternative treatment options and contribute to overcoming resistance issues .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(4-methylphenyl)-2H-phthalazin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c1-10-6-8-11(9-7-10)14-12-4-2-3-5-13(12)15(18)17-16-14/h2-9H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGWUKDMIGJTDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=O)C3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(p-tolyl)phthalazin-1(2H)-one | |
CAS RN |
51334-85-1 | |
| Record name | (4-Methylphenyl)-1-(2H)-phthalazinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



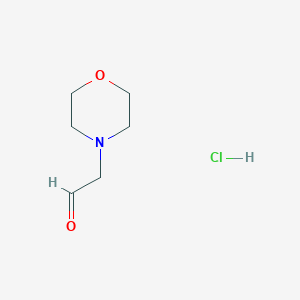
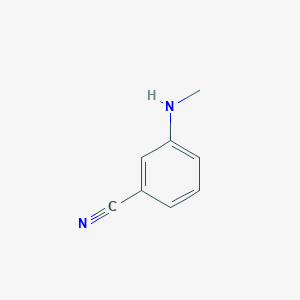


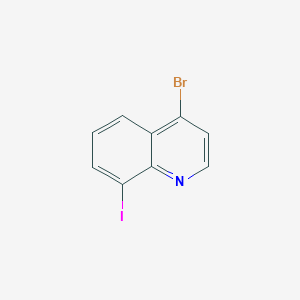
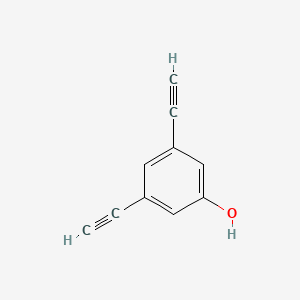
![9-([1,1'-Biphenyl]-4-yl)-10-(naphthalen-2-yl)anthracene](/img/structure/B1602597.png)
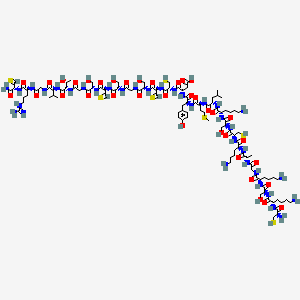
![{(2S,3R)-3-[(Benzyloxy)methyl]oxiran-2-yl}methyl 4-nitrobenzoate](/img/structure/B1602600.png)
